molecular formula C13H17N3O B13847716 4-Methylhexanoyl-1H-1,2,3-benzotriazole

4-Methylhexanoyl-1H-1,2,3-benzotriazole

Cat. No.: B13847716
M. Wt: 231.29 g/mol
InChI Key: AECDGKXNWBORMK-UHFFFAOYSA-N
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Description

4-Methylhexanoyl-1H-1,2,3-benzotriazole is a specialized chemical building block of significant interest in medicinal and organic chemistry. Its primary researched application is as a key synthetic intermediate in the preparation of Isopentyl Orlistat Tetradecyl Ester, which is an impurity of Orlistat . Orlistat is a well-known antiobesity pharmaceutical agent that functions as a potent and selective inhibitor of pancreatic lipase, an enzyme critical for the breakdown of dietary fats in the intestine . As an acylbenzotriazole derivative, this compound acts as a reactive and selective acylating agent. The benzotriazole moiety is an excellent leaving group, facilitating nucleophilic substitution reactions that allow researchers to efficiently transfer the 4-methylhexanoyl group to oxygen or nitrogen nucleophiles, constructing more complex molecules . This reactivity makes it a valuable reagent for the synthesis of amides and esters under mild conditions. The compound is presented as a colourless oil and for optimal stability, it is recommended to be stored in a -20°C Freezer. It demonstrates solubility in various common organic solvents, including Dichloromethane, Ethyl Acetate, Dimethylformamide, and Methanol, offering flexibility in reaction design and workup . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and implement appropriate safety precautions prior to use.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-4-methylhexan-1-one

InChI

InChI=1S/C13H17N3O/c1-3-10(2)8-9-13(17)16-12-7-5-4-6-11(12)14-15-16/h4-7,10H,3,8-9H2,1-2H3

InChI Key

AECDGKXNWBORMK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(=O)N1C2=CC=CC=C2N=N1

Origin of Product

United States

Preparation Methods

Conventional Diazotization in Acetic Acid (ChemicalBook Method)

  • Method Summary : o-Phenylenediamine is dissolved in water at 50 °C, then glacial acetic acid is added. The solution is cooled to 5 °C, and sodium nitrite is added to initiate diazotization.
  • Process Details :
    • Reaction temperature rises to 70–80 °C during reaction.
    • After 2 hours at room temperature, the crude product is filtered, washed, dried.
    • Purification by reduced pressure distillation (201–204 °C at 2.0 kPa) and recrystallization from benzene.
  • Yield : Approximately 80%.
  • Melting Point : 96–97 °C for pure 1H-benzotriazole.
Step Conditions Notes
Dissolution o-Phenylenediamine in water at 50 °C Add glacial acetic acid
Diazotization Cool to 5 °C, add sodium nitrite Stir, temperature rises to 70–80 °C
Aging & Isolation 2 h at room temperature, filtration, washing Crude product obtained
Purification Vacuum distillation 201–204 °C / 2.0 kPa, recrystallization Pure benzotriazole

Functionalization: Introduction of the 4-Methylhexanoyl Group

The acylation of benzotriazole to form 4-Methylhexanoyl-1H-1,2,3-benzotriazole typically proceeds via nucleophilic substitution on the nitrogen atom of the benzotriazole ring.

Acylation Reaction

  • Starting Materials : 1H-1,2,3-benzotriazole and 4-methylhexanoyl chloride (or anhydride).
  • Reaction Conditions :
    • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
    • Base: Triethylamine or pyridine to neutralize generated HCl.
    • Temperature: 0–25 °C to control reaction rate and avoid side reactions.
  • Mechanism : The nucleophilic nitrogen of benzotriazole attacks the electrophilic carbonyl carbon of the acyl chloride, forming the N-acylated product.
  • Purification : Extraction, washing, and recrystallization or column chromatography.
Parameter Typical Conditions Remarks
Solvent Dichloromethane or tetrahydrofuran Anhydrous
Base Triethylamine or pyridine Scavenges HCl
Temperature 0–25 °C Controls reaction kinetics
Reaction Time 1–4 hours Monitored by TLC or HPLC
Work-up Aqueous extraction, drying, purification Recrystallization or chromatography

Summary Table of Preparation Methods

Stage Method Key Conditions Yield / Remarks Reference
Benzotriazole Core Synthesis Pressurized one-step synthesis 240–260 °C, 3.0–4.0 MPa, 3–3.5 h High yield, continuous production Patent CN105237488A
Benzotriazole Core Synthesis Diazotization in acetic acid 5 °C initial, then 70–80 °C, 2 h ~80% yield, recrystallized product ChemicalBook
Acylation to 4-Methylhexanoyl N-acylation with 4-methylhexanoyl chloride 0–25 °C, triethylamine base, organic solvent High purity after purification General organic synthesis methods
Alternative Methods Cyclocondensation, Pd-catalysis, microwave Mild to moderate conditions Potential for regioselectivity IJARIIE Review article

Comprehensive Notes and Research Findings

  • The pressurized one-step synthesis of benzotriazole offers an industrially scalable, environmentally friendly route with fewer side reactions and no need for acetic acid, which is a common solvent in traditional methods.
  • The classical diazotization method remains widely used in laboratory-scale synthesis due to its simplicity and relatively high yields.
  • Acylation reactions require careful control of moisture and temperature to prevent hydrolysis of acyl chlorides and ensure selective N-acylation.
  • Purification by vacuum distillation and recrystallization is critical to obtaining high-purity benzotriazole and its derivatives.
  • Emerging catalytic and microwave methods may offer improved efficiency but require further adaptation for specific acylated derivatives like this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylhexanoyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-based N,O-acetals, while reduction may produce the corresponding alcohol .

Scientific Research Applications

4-Methylhexanoyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized as a corrosion inhibitor for metals, particularly copper and its alloys.

Mechanism of Action

The mechanism of action of 4-Methylhexanoyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways in biological systems. The compound can form stable coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Structure and Substituent Effects

  • The methyl group at C4 of the hexanoyl chain may sterically hinder rotational freedom, affecting molecular conformation .
  • 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) : Substituted with a nitroimidazole-propyl group, this derivative exhibits enhanced antimicrobial activity due to the nitro group’s electron-withdrawing effects and imidazole’s coordination capacity .
  • 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole : Combines benzotriazole with an oxadiazole ring, creating a planar hybrid structure. The dihedral angle between the benzotriazole and oxadiazole rings (80.2°) reduces π-π stacking but allows weak C–H⋯N hydrogen bonding .
  • Tolyltriazole (5-Methyl-1H-benzotriazole) : A simpler analogue with a methyl group directly on the benzotriazole ring. It is widely used as a corrosion inhibitor due to its compact structure and strong adsorption on metal surfaces .
Table 1: Structural Features of Selected Analogues
Compound Substituent Key Structural Feature Reference
4-Methylhexanoyl-1H-1,2,3-benzotriazole Hexanoyl (C6) chain with C4 methyl High lipophilicity, conformational rigidity
3a (Nitroimidazole derivative) Propyl-nitroimidazole Electron-withdrawing nitro group
Oxadiazole-benzotriazole hybrid Oxadiazole-phenyl Planar hybrid heterocycle
Tolyltriazole Methyl on benzotriazole Compact, strong metal adsorption

Comparison with Analogues

  • 3a and 3b : Synthesized via alkylation of benzotriazole with chloropropyl/bromobutyl nitroimidazole derivatives in dimethylformamide (DMF) with K₂CO₃ and KI catalysis .
  • Aryl-1H-1,2,3-triazoles : Prepared via Huisgen cycloaddition using acidic ion-exchange resins (Amberlite IR-120), offering recyclable catalysis and high yields .
  • Oxadiazole-benzotriazole hybrid : Synthesized by refluxing benzotriazole with 5-chloromethyl-1,2,4-oxadiazole in acetonitrile/K₂CO₃ .

Melting Points and Solubility

  • This compound: Predicted melting point ~160–170°C (similar to analogues with bulky substituents) .
  • 3a and 3b : Melt at 167–170°C, attributed to nitro group polarity and crystal packing .
  • Tolyltriazole : Lower melting point (90–100°C) due to reduced molecular symmetry .

Q & A

Q. What are the standard synthetic routes for 4-Methylhexanoyl-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 1H-1,2,3-benzotriazole with a 4-methylhexanoyl chloride derivative under nucleophilic acyl substitution conditions. Key steps include:

Refluxing in anhydrous solvents (e.g., DMF or THF) to activate the benzotriazole nitrogen .

Catalytic base (e.g., triethylamine) to deprotonate the benzotriazole and drive the reaction .

Purification via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) .

  • Optimization Strategies :
  • Vary reaction time (12–24 hours) and temperature (60–80°C) to balance yield and side reactions.
  • Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Hypothetical Data Table :
SolventCatalystTemp (°C)Time (h)Yield (%)
DMFEt₃N801872
THFPyridine602465
AcetonitrileDBU701268

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify substituents on the benzotriazole ring (e.g., methylhexanoyl protons at δ 1.2–2.5 ppm and carbonyl at ~170 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and benzotriazole C-N vibrations at ~1450 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₁H₁₃N₃O requires m/z 215.1056) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., planar benzotriazole core with N–N bond lengths of 1.28–1.39 Å) .

Advanced Research Questions

Q. How can computational chemistry tools assist in predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions (e.g., benzotriazole N1 as a reactive site) .
  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina; analyze binding affinity (ΔG < -7 kcal/mol) and hydrogen bonds with active sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Dose-Response Studies : Establish EC₅₀ values under standardized conditions (e.g., MIC assays for antimicrobial activity) to compare potency .
  • Structural Analog Synthesis : Test derivatives with modified acyl chains (e.g., hexanoyl vs. pentanoyl) to isolate structure-activity relationships .
  • Control Experiments : Rule out solvent/DMSO interference in bioassays by testing vehicle-only groups .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ data from independent studies .

Hypothetical Comparative Analysis Table

Study FocusKey FindingContradiction SourceResolution Strategy
Antimicrobial ActivityMIC = 8 µg/mL (Gram+) vs. 32 µg/mL (Gram-)Varied bacterial strainsStandardized CLSI protocols
Cytotoxicity (HeLa cells)IC₅₀ = 50 µM vs. 120 µMAssay duration (24h vs. 48h)Fixed 48h exposure
Metabolic Stabilityt₁/₂ = 2h (rat liver microsomes)Enzyme batch variabilityTriplicate runs with controls

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